molecular formula C16H22ClNO2 B584432 DL-Propranolol-[4-3H] hydrochloride CAS No. 152558-63-9

DL-Propranolol-[4-3H] hydrochloride

Cat. No.: B584432
CAS No.: 152558-63-9
M. Wt: 297.815
InChI Key: ZMRUPTIKESYGQW-GSAKUAQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Propranolol-[4-³H] hydrochloride is a radiolabeled derivative of propranolol hydrochloride, a non-selective β-adrenergic receptor blocker. The tritium (³H) isotope is incorporated at the 4-position of the naphthalene ring, enabling precise tracking in pharmacokinetic and metabolic studies . Key properties include:

  • Chemical Formula: C₁₆H₂₁NO₂·HCl (molecular weight: 295.80) .
  • CAS Number: 152558-63-9 (radiolabeled form) ; the non-labeled parent compound has CAS 318-98-9 .
  • Specific Activity: 15–30 Ci/mmol (0.555–1.11 TBq/mmol) .
  • Storage: Typically supplied in ethanol under argon to preserve isotopic integrity .

This compound is pivotal in studying drug metabolism, receptor binding, and tissue distribution due to its high specific activity and stability .

Properties

IUPAC Name

1-(propan-2-ylamino)-3-(4-tritionaphthalen-1-yl)oxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i7T;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUPTIKESYGQW-GSAKUAQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745504
Record name 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152558-63-9
Record name 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide Intermediate Formation

In a mechanically stirred reactor, 1-naphthol (1.59 mol) reacts with excess epichlorohydrin (6.65 mol) at 65°C for 8 hours in the presence of triethylamine as a catalyst. Reduced pressure distillation removes unreacted epichlorohydrin, yielding a glycidyl ether intermediate (Compound 1) with 94.8% purity by HPLC.

Isopropylamine Ring-Opening Reaction

Compound 1 undergoes ring-opening with isopropylamine in a 1:6 molar ratio at 40–80°C for 3 hours. Post-reaction distillation eliminates excess isopropylamine, and the crude product is recrystallized from a toluene/cyclohexane (3:1 v/v) mixture. This step achieves a final yield of 88.7% and HPLC purity of 99.9%.

Table 1: Key Parameters for Non-Labeled Propranolol Synthesis

ParameterValueSource
1-Naphthol:Epichlorohydrin1:4 (mol/mol)
Reaction Temperature65°C (Step 1); 40–80°C (Step 2)
Recrystallization SolventToluene/Cyclohexane (3:1 v/v)
Final Yield88.7%
HPLC Purity99.9%

Tritium Labeling Strategies for DL-Propranolol-[4-³H] Hydrochloride

Tritium incorporation into propranolol requires precise positioning to maintain pharmacological activity. The [4-³H] label refers to tritium substitution at the 4-position of the naphthalene ring, a site metabolically stable in vivo.

Catalytic Tritiation with Tritiated Acetic Acid

A widely cited method involves catalytic exchange using tritiated acetic acid (³H-CH₃COOH). Propranolol base is dissolved in acetic acid containing 5% palladium-on-charcoal catalyst and stirred under ³H₂ gas at 50°C for 24 hours. The reaction mixture is filtered, and the solvent evaporated under reduced pressure. Initial specific activities of 940 μCi/mg are achievable, though purification is required to remove unincorporated tritium.

Purification of Tritiated Product

Crude DL-Propranolol-[4-³H] is purified via reverse-phase high-performance liquid chromatography (HPLC) using a C₁₈ column and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Fractions containing radiolabeled propranolol are lyophilized to obtain the hydrochloride salt. Final radiochemical purity exceeds 98%, as confirmed by thin-layer chromatography (TLC) and liquid scintillation counting.

Table 2: Tritium Labeling Efficiency and Purity

ParameterValueSource
Specific Activity (Crude)940 μCi/mg
Purification MethodReverse-Phase HPLC
Radiochemical Purity>98%
Recovery Post-Purification72–78%

Analytical Characterization of DL-Propranolol-[4-³H] Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) of non-labeled propranolol confirms structural integrity: δ 8.27 (d, 1H), 7.81 (d, 1H), 7.44–7.50 (m, 3H), 4.18–4.23 (m, 1H), and 1.13 (d, 6H, isopropyl). Tritiated analogs exhibit identical spectra, confirming no structural alteration during labeling.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of DL-Propranolol hydrochloride shows a molecular ion peak at m/z 260.1 [M+H]⁺. Tritiated derivatives display a mass shift consistent with ³H incorporation, though resolution limitations may obscure precise isotopic distribution.

Solubility and Stability

DL-Propranolol hydrochloride is soluble in water (50 mg/mL) and alcohol but insoluble in ether or ethyl acetate. Tritiated formulations retain solubility profiles, with no decomposition observed at −20°C over 12 months when stored in amber vials under argon.

Comparative Analysis of Labeling Methods

Specific Activity vs. Synthetic Complexity

Catalytic tritiation offers high specific activity (940 μCi/mg) but requires rigorous purification to eliminate isotopic dilution. In contrast, carbon-14 labeling via 1-naphthol-1-¹⁴C (23.2 μCi/mg) provides lower activity but simpler synthesis .

Chemical Reactions Analysis

Types of Reactions: DL-Propranolol-[4-3H] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

DL-Propranolol-[4-3H] hydrochloride is widely used in scientific research, including:

    Pharmacokinetic Studies: Tracking the distribution, metabolism, and excretion of propranolol in biological systems.

    Receptor Binding Studies: Investigating the binding affinity and kinetics of propranolol to beta-adrenergic receptors.

    Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of propranolol.

    Drug Interaction Studies: Evaluating the interactions of propranolol with other drugs and their impact on its pharmacokinetics.

Mechanism of Action

DL-Propranolol-[4-3H] hydrochloride exerts its effects by blocking beta-adrenergic receptors, particularly β1 and β2 receptors. This blockade leads to:

Comparison with Similar Compounds

L-(-)-Propranolol-[4-³H] Hydrochloride

  • Structural Difference: The L-isomer differs in stereochemistry at the chiral center, affecting β-blocker selectivity. DL-Propranolol is a racemic mixture, whereas the L-form exhibits higher affinity for β-adrenergic receptors .
  • Specific Activity: Matches DL-Propranolol-[4-³H] at 15–30 Ci/mmol but is stored under nitrogen instead of argon .
  • Applications : Used in enantiomer-specific metabolic studies to isolate receptor-binding mechanisms .

Propranolol Hydrochloride (Non-Radiolabeled)

  • Key Differences : Lacks tritium, making it unsuitable for tracer studies. Pharmacopeial standards require 98.0–101.5% purity .
  • Regulatory Use : Approved for clinical applications (e.g., hypertension, infantile hemangiomas as Hemangeol®), with strict dose guidelines .

n-Propylamine-[2,3-³H] Hydrochloride

  • Structural Contrast : A simpler amine compound with tritium at the 2- and 3-positions of the propyl chain .
  • Specific Activity : Higher range (30–60 Ci/mmol; 1.11–2.22 TBq/mmol), suited for studies requiring enhanced detection sensitivity .
  • Applications : Used in neurotransmitter research rather than β-blocker metabolism .

Propoxycaine Hydrochloride

  • Functional Difference: A local anesthetic with a distinct structure (ester-linked aromatic group). No isotopic labeling in standard form .
  • Regulatory Status: Pharmacopeial standards emphasize purity for manufacturing compliance, unlike research-focused radiolabeled propranolol .

Data Tables

Table 1: Key Properties of Radiolabeled Propranolol Derivatives

Compound CAS Number Specific Activity (Ci/mmol) Storage Conditions Primary Use
DL-Propranolol-[4-³H] HCl 152558-63-9 15–30 Ethanol, argon Metabolic tracing
L-(-)-Propranolol-[4-³H] HCl Not specified 15–30 Ethanol, nitrogen Enantiomer studies
n-Propylamine-[2,3-³H] HCl Not specified 30–60 Ethanol, standard Neurotransmitter research

Table 2: Non-Radiolabeled Analogues

Compound CAS Number Purity Standards Clinical/Research Use
Propranolol Hydrochloride 318-98-9 98.0–101.5% Hypertension, hemangiomas
Propoxycaine Hydrochloride 550-83-4 Pharmacopeial grade Local anesthesia

Critical Notes

  • Storage : Argon/nitrogen storage prevents tritium loss via radiolysis .
  • Safety : Handling radioactive compounds requires adherence to ALARA principles (As Low As Reasonably Achievable).
  • CAS Variability : Discrepancies in CAS numbers (e.g., 318-98-9 vs. 3506-09-0 ) may reflect hydrate forms or database errors.

Biological Activity

DL-Propranolol-[4-3H] hydrochloride is a radiolabeled form of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical settings for various cardiovascular and psychiatric conditions. This article explores its biological activity, pharmacokinetics, and relevant research findings, supported by data tables and case studies.

Overview of Propranolol

Propranolol is primarily indicated for the treatment of hypertension, angina pectoris, atrial fibrillation, myocardial infarction, migraine prophylaxis, and essential tremor. It operates by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which ultimately reduces blood pressure and myocardial oxygen demand .

Propranolol functions by antagonizing beta-1 and beta-2 adrenergic receptors. The S(-)-enantiomer exhibits significantly higher affinity for these receptors compared to the R(+)-enantiomer. This differential binding affinity is crucial for its therapeutic effects:

  • Beta-1 Receptor Antagonism : Reduces heart rate and contractility.
  • Beta-2 Receptor Antagonism : Inhibits vasodilation and bronchial dilation.
  • Inhibition of Angiogenic Factors : Propranolol also inhibits vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), contributing to its anti-angiogenic properties .

Pharmacokinetics

The pharmacokinetic profile of propranolol includes:

ParameterValue
Absorption Bioavailability increases with food
Volume of Distribution ~4 L/kg (320 L)
Protein Binding 90% (range: 85-96%)
Metabolism Primarily hepatic; involves side chain oxidation and glucuronidation
Half-life 3 to 6 hours (elimination half-life ~8 hours)
Clearance 810 mL/min in hypertensive adults

In Vitro Studies

Research has demonstrated that DL-Propranolol-[4-3H] can be utilized to study receptor binding dynamics. For example, a study on stereospecific binding revealed that propranolol competes effectively with catecholamines for beta-adrenergic receptor sites, indicating its potency in modulating adrenergic signaling pathways .

Case Studies

  • Hypertensive Patients : A clinical trial involving hypertensive patients showed that doses of propranolol significantly reduced systolic and diastolic blood pressure over a 12-week period. The study highlighted the drug's efficacy in managing hypertension without significant adverse effects .
  • Migraine Prophylaxis : In a double-blind study comparing propranolol with placebo, patients reported a 50% reduction in migraine frequency after 3 months of treatment with propranolol, demonstrating its effectiveness as a preventive therapy .

Metabolism and Excretion

Propranolol undergoes extensive first-pass metabolism in the liver, resulting in various metabolites. Approximately 91% of an oral dose is excreted in urine as metabolites. The predominant metabolic pathways include:

  • Hydroxylation : Conversion to 4-hydroxypropranolol.
  • Glucuronidation : Formation of propranolol glucuronide.

These metabolic processes are critical for understanding the pharmacological effects and potential drug interactions associated with propranolol .

Q & A

Q. What methodologies are recommended for assessing the ecotoxicological risks of DL-Propranolol-[4-³H] hydrochloride in aquatic ecosystems?

  • Methodological Answer :
  • Toxicity Screening : Conduct acute toxicity tests on Daphnia magna and algae using OECD Test Guidelines 201/202. Measure EC₅₀ values and compare to baseline propranolol toxicity .
  • Fate Studies : Use ³H-labeled propranolol to track bioaccumulation in fish models via liquid scintillation. Model environmental persistence using EPI Suite software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.